The compound is identified by the CAS number 150012-88-7 and has been the subject of various studies focusing on its synthesis and biological properties. It falls under the category of nitrogen-containing heterocycles, specifically those that exhibit potential therapeutic effects, including anti-inflammatory and analgesic properties .
The synthesis of ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice significantly influence yield and purity .
The molecular structure of ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate can be described as follows:
Crystallographic studies have shown that this compound exhibits monoclinic symmetry in its solid state, which can affect its interaction with biological targets .
Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate participates in several chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological profile or to explore new therapeutic avenues .
The mechanism of action for ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate involves interactions at the molecular level with specific biological targets:
Research indicates that these mechanisms contribute to its potential therapeutic effects in treating conditions such as arthritis and other inflammatory disorders .
The physical and chemical properties of ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate include:
These properties are essential for determining its behavior in biological systems and its formulation into pharmaceutical products .
Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate has several notable applications:
The ongoing research into this compound's properties continues to reveal its potential across multiple scientific disciplines .
The core architecture of ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate features a tricyclic [5-6] fused ring system with defined stereoelectronic properties. This scaffold comprises a five-membered pyrrolidine ring fused to a six-membered dihydroimidazole ring, creating a partially saturated system that combines flexibility with planar rigidity [7]. The saturation at the 6,7-positions (6,7-dihydro-5H- designation) distinguishes it from fully aromatic analogs, influencing both its reactivity and intermolecular interaction capabilities.
Table 1: Core Pyrroloimidazole Scaffold Variations
Core Structure | Degree of Saturation | Key Substituent Positions | Representative Derivative |
---|---|---|---|
5H-Pyrrolo[1,2-a]imidazole | 6,7-Dihydro | 2-Amino, 3-Carboxylate | Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate |
5H,6H,7H-Pyrrolo[1,2-a]imidazole | Fully saturated | 2-Amino, 3-Carboxylate | Methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate |
Pyrrolo[1,2-a]imidazole | Fully aromatic | Variable | Unsubstituted parent compound |
Spectroscopic characterization reveals distinctive features: Nuclear magnetic resonance (NMR) shows characteristic signals for the ethyl group (quartet at ~4.2 ppm, triplet at ~1.3 ppm), pyrrolidine protons (multiplet 2.8-3.5 ppm), and amino protons (broad singlet ~5.8 ppm) [8]. The carbonyl stretch in infrared spectroscopy appears at ~1690 cm⁻¹, confirming the ester functionality, while conjugated C=N bonds absorb near 1640 cm⁻¹. The molecular packing is stabilized by intramolecular hydrogen bonding between the 2-amino group and the ester carbonyl oxygen, contributing to the compound's crystalline nature and moderate solubility in polar aprotic solvents [3].
The strategic placement of three functional groups on the pyrroloimidazole core creates a versatile synthon for chemical diversification:
Ethyl Ester (C2H5OOC-): The ester group at position 3 serves dual roles as an electron-withdrawing group modulating ring electronics and as a convertible handle for derivatization. It undergoes smooth hydrolysis to carboxylic acids, transesterification, or amidation, enabling access to diverse analogs. Its electrophilic character facilitates nucleophilic aromatic substitution when activated by the adjacent amino group [8].
Amino Group (-NH2): The ortho-positioned amino group at C2 exhibits strong π-donor character, creating an electron-rich system ideal for electrophilic substitution reactions. It readily participates in condensation reactions (forming imines or amidines) and can be converted to halogenated derivatives via diazotization. Computational studies indicate a pKa of ~5.49 for the conjugate acid, reflecting moderate basicity [3] [8].
Ethyl vs. Alternative Ester Moieties: Comparative studies with methyl and tert-butyl analogs demonstrate how ester bulk influences biological activity and physicochemical properties. The ethyl group balances lipophilicity (predicted LogP = 0.5882) and metabolic stability, making it preferable over methyl esters for drug discovery applications. Tert-butyl esters (e.g., tert-butyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate) serve as protected intermediates for carboxylic acid functionalization [7] [8].
Table 2: Impact of Ester Substituents on Molecular Properties
Ester Group | Molecular Weight | Predicted LogP | TPSA (Ų) | Key Applications |
---|---|---|---|---|
Ethyl (C₂H₅OC=O) | 195.22 | 0.5882 | 70.14 | Multipurpose intermediate; balanced properties |
Methyl (CH₃OC=O) | 181.19 | 0.1981 | 70.14 | Higher solubility; rapid metabolism |
tert-Butyl ((CH₃)₃COC=O) | 223.28 | 1.42 | 70.14 | Carboxylic acid protection; enhanced lipophilicity |
The synergistic effects of these substituents create a push-pull electronic system that enhances the compound's utility in cycloaddition reactions and metal-catalyzed cross-couplings. This functional group triad enables the synthesis of fused polyheterocycles, linear peptidomimetics, and complex natural product analogs inaccessible through simpler scaffolds [8].
The medicinal exploration of pyrrolo[1,2-a]imidazole derivatives began in the 1990s following the discovery of their CNS-protective effects in experimental stroke models. Early pharmacological studies demonstrated that 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives significantly reduced infarct volume in rat middle cerebral artery occlusion models, primarily through modulation of chloride channels (CLC) in neuronal tissues [6]. This pivotal finding stimulated extensive structure-activity relationship (SAR) campaigns focused on the 2,3-disubstituted derivatives.
The introduction of the 2-amino-3-carboxylate substitution pattern around 2000 represented a strategic advancement, as it enabled efficient diversification to kinase inhibitor candidates. By 2010, ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate had emerged as a key intermediate for synthesizing VEGF-R2 inhibitors inspired by sunitinib's pharmacophore. Molecular hybridization techniques coupled the scaffold with indole-2-carboxylic acid units, yielding compounds with nanomolar IC₅₀ values against tyrosine kinases [8].
Table 3: Evolution of Pyrrolo[1,2-a]imidazole-Based Bioactive Compounds
Time Period | Development Milestone | Key Compound Class | Therapeutic Area |
---|---|---|---|
1990s | Discovery of CNS activity | Unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Neuroprotection, Antiarrhythmics |
2000-2005 | Introduction of 2-amino-3-ester derivatives | Ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate | Scaffold for diversification |
2005-2010 | Kinase inhibitor applications | 3-Carboxamide derivatives | Anticancer (VEGF-R2 inhibition) |
2010-Present | CNS-penetrant derivatives | 1-(4-Fluorophenyl) substituted analogs | Epilepsy, Neurodegenerative diseases |
Recent innovations (2015-present) leverage the scaffold for CNS drug discovery, with structural modifications enhancing blood-brain barrier penetration. Incorporation of 4-fluorophenyl substituents at the pyrrolidine nitrogen yielded analogs showing >60% seizure reduction in murine epilepsy models, outperforming earlier generations. Parallel developments established the scaffold's utility in synthesizing HIV-1 reverse transcriptase inhibitors with IC₅₀ values of 8–15 μM, demonstrating advantages over nevirapine in resistance profiles [6] [8]. Current research explores its incorporation into proteolysis targeting chimeras (PROTACs) and covalent inhibitors targeting cysteine residues in oncogenic proteins.
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: